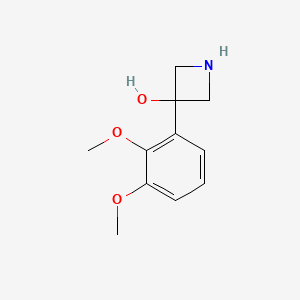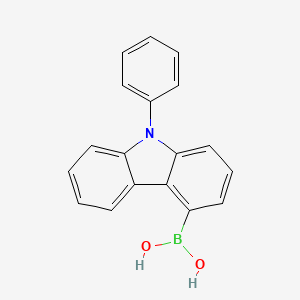
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine is a compound that features a cyclopropyl group attached to an imidazole ring, which is further connected to a propan-2-amine group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of multicomponent reactions, which enable the synthesis of highly substituted imidazole derivatives in excellent yields. These reactions are typically catalyzed by metal triflates such as erbium triflate .
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: tert-butylhydroperoxide (TBHP) in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and stability, while the propan-2-amine group can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Similar in structure but lacks the cyclopropyl and propan-2-amine groups.
Cyclopropyl (1-methyl-1H-imidazol-2-yl)methanamine: Contains a cyclopropyl group but differs in the position and nature of the substituents.
Uniqueness
N-((1-cyclopropyl-1H-imidazol-2-yl)methyl)propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity, while the propan-2-amine group improves its solubility and bioavailability .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-[(1-cyclopropylimidazol-2-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8(2)12-7-10-11-5-6-13(10)9-3-4-9/h5-6,8-9,12H,3-4,7H2,1-2H3 |
InChI Key |
HGROEAWVFUMBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=NC=CN1C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11753107.png)


![tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11753129.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753133.png)



![1-Hydroxy-8,13,13-trimethyl-3-propan-2-yltricyclo[7.4.1.05,14]tetradeca-3,5(14),6,8-tetraen-2-one](/img/structure/B11753149.png)


